Cas no 2969432-06-0 (5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene)

5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene
- MFCD34862123
- 2969432-06-0
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- Inchi: 1S/C10H9BrClFO/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2
- InChI Key: MUXGOWBOBWQBHK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)Cl)OCC1CC1)F
Computed Properties
- Exact Mass: 277.95093g/mol
- Monoisotopic Mass: 277.95093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 4.1
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB604129-1g |
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene; . |
2969432-06-0 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB604129-5g |
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene; . |
2969432-06-0 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB604129-250mg |
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene; . |
2969432-06-0 | 250mg |
€355.80 | 2024-07-19 |
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenZene
Introduction to 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS No. 2969432-06-0)
5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene, identified by its CAS number 2969432-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of halogenated aromatic ethers, characterized by its benzene core substituted with bromine, chlorine, and a cyclopropylmethoxy group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene contribute to its versatility in synthetic chemistry. The presence of both bromine and chlorine atoms allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the cyclopropylmethoxy moiety introduces a rigid, three-membered ring that can modulate binding interactions with biological targets, enhancing both affinity and selectivity.
In recent years, the demand for structurally diverse compounds with tailored properties has driven extensive exploration in the realm of halogenated aromatic ethers. 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene has emerged as a key intermediate in the synthesis of pharmacophores targeting various therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. Its fluorine substituent, in particular, is known to improve metabolic stability and binding affinity in drug candidates.
One of the most compelling aspects of 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene is its utility in generating libraries of compounds for high-throughput screening (HTS). The combination of halogen atoms and the cyclopropylmethoxy group provides multiple sites for derivatization, enabling researchers to rapidly explore structure-activity relationships (SAR). This approach has been instrumental in identifying lead compounds with promising pharmacological profiles.
The synthesis of 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene typically involves multi-step organic transformations, starting from commercially available precursors such as fluorobenzene derivatives. Key steps often include halogenation reactions to introduce bromine and chlorine at specific positions, followed by nucleophilic substitution or etherification to incorporate the cyclopropylmethoxy group. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications.
Recent advancements in computational chemistry have further enhanced the design and optimization of derivatives based on 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene. Molecular modeling studies have revealed insights into how the spatial arrangement of substituents influences interactions with biological macromolecules. These findings have guided the development of more potent and selective drug candidates.
The pharmaceutical industry has shown particular interest in leveraging 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene for the discovery of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often linked to diseases such as cancer. By designing analogs that target specific kinase domains, researchers aim to develop treatments that modulate signaling pathways implicated in these conditions.
Another area where this compound has found utility is in the development of anti-inflammatory agents. The structural motif present in 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene has been shown to interact with inflammatory pathways by inhibiting key mediators such as COX enzymes or cytokine receptors. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory activity without significant side effects.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into drug candidates often leads to improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. In 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene, the fluorine atom is strategically positioned to maximize its beneficial effects on drug design.
In conclusion, 5-Bromo-1-chloro-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS No. 2969432-06-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features make it an invaluable building block for synthesizing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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